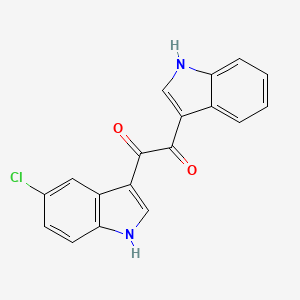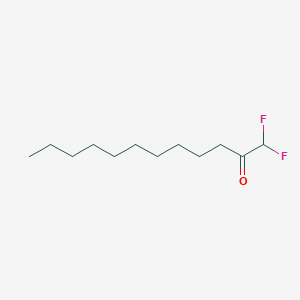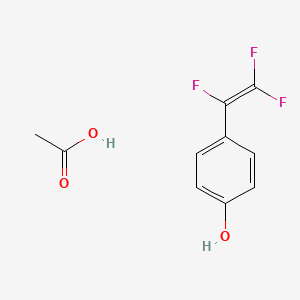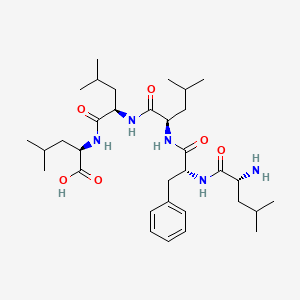
2-Hexynoic acid, pentafluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexynoic acid, pentafluorophenyl ester is a chemical compound that belongs to the class of pentafluorophenyl esters. These esters are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of amide bonds. The compound is characterized by the presence of a pentafluorophenyl group attached to the ester of 2-hexynoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, pentafluorophenyl ester typically involves the reaction of 2-hexynoic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hexynoic acid+PentafluorophenolDCC2-Hexynoic acid, pentafluorophenyl ester+Dicyclohexylurea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexynoic acid, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The ester group can be attacked by nucleophiles, leading to the formation of amides or other derivatives.
Hydrolysis: The ester can be hydrolyzed to yield 2-hexynoic acid and pentafluorophenol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Amides: Formed from nucleophilic substitution with amines.
2-Hexynoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction.
Applications De Recherche Scientifique
2-Hexynoic acid, pentafluorophenyl ester has several applications in scientific research:
Chemistry: Used in peptide synthesis for the formation of amide bonds.
Biology: Employed in the conjugation of biomolecules, such as attaching fluorophores to proteins.
Medicine: Utilized in drug development for the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hexynoic acid, pentafluorophenyl ester primarily involves its reactivity towards nucleophiles. The pentafluorophenyl group is an excellent leaving group, which facilitates nucleophilic substitution reactions. The ester bond is cleaved, and the nucleophile forms a new bond with the carbonyl carbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
Succinimidyl Esters: Similar in their use for amide bond formation but more prone to hydrolysis.
N-Hydroxysuccinimide (NHS) Esters: Also used in bioconjugation but less stable than pentafluorophenyl esters.
Benzotriazolyl Esters: Another class of active esters used in peptide synthesis.
Uniqueness
2-Hexynoic acid, pentafluorophenyl ester is unique due to its high reactivity and stability compared to other esters. The presence of the pentafluorophenyl group makes it less susceptible to hydrolysis, providing an advantage in various synthetic applications.
Propriétés
Numéro CAS |
201009-31-6 |
|---|---|
Formule moléculaire |
C12H7F5O2 |
Poids moléculaire |
278.17 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) hex-2-ynoate |
InChI |
InChI=1S/C12H7F5O2/c1-2-3-4-5-6(18)19-12-10(16)8(14)7(13)9(15)11(12)17/h2-3H2,1H3 |
Clé InChI |
NJGJEZIQYXMBRB-UHFFFAOYSA-N |
SMILES canonique |
CCCC#CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)




![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)

![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1-sulfonic acid)](/img/structure/B12570602.png)

![(4E)-2-phenyl-4-[(5-phenylfuran-2-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12570621.png)



